molecular formula C18H13F3N2 B2844561 N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine CAS No. 478068-07-4

N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine

Cat. No. B2844561
M. Wt: 314.311
InChI Key: XMJSRZLLFUQPFI-UHFFFAOYSA-N
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Description

“N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

A facile way to introduce CF3 groups on a large variety of secondary amines has been developed, avoiding expensive and hazardous reagents . This method could potentially be used in the synthesis of “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine”.


Molecular Structure Analysis

The molecular formula of “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” is CHFNO . The average mass is 341.327 Da and the monoisotopic mass is 341.102753 Da .


Chemical Reactions Analysis

Trifluoromethyl groups are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This suggests that “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” could be used in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Intramolecular Oxidative N-N Bond Formation : A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling direct metal-free oxidative N-N bond formation. This process is significant for constructing biologically important structures with high efficiency and yields (Zisheng Zheng et al., 2014).
  • Synthesis of Biphenyl-4-sulfonamides : Development of a water-promoted, palladium-catalyzed, microwave-assisted method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides. This acid-free approach offers good substrate scope, excellent functional group compatibility, and superior yields compared to existing methods (H. Zhiyou et al., 2015).

Material Science

  • Polyimide Synthesis : A study on the synthesis and characterization of high transparent polyimides containing pyridine and biphenyl units, exploring their thermal, mechanical, crystal, and optical properties. The research aims to understand the structure-property relationships of high-performance polymers containing these units (Y. Guan et al., 2015).

Coordination Chemistry

  • Metallo-Supramolecular Self-Assembled Polygons : Investigation into how subtle differences in ligand constitution and conformation affect the assembly of metallo-supramolecular polygons. The study provides insights into the kinetics of the assembly process and the equilibrium products formed with different terminal pyridine N atoms (Boris Brusilowskij et al., 2011).
  • Supramolecular Hetero-Bimetallacycles for Anticancer Potency : The creation of tetracationic hetero-bimetallacycles from an N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand and their potential as anticancer agents. This research highlights the use of coordination chemistry in designing novel therapeutic agents (A. Mishra et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, “2-Amino-3-(trifluoromethyl)benzoic acid, 98%”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The fluorescent molecule N,N-bis(3’,5’–bis(trifluoromethyl)-[1,1’–biphenyl]-4–yl)perylen-3-amine (TFPA) was designed and synthesized by introducing the strong electron-withdrawing trifluoromethyl group and the strong electron-donating diphenylamino group, with perylene as the core . This suggests that “N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine” could potentially be used in the development of new fluorescent molecules and light-emitting diode (LED) devices .

properties

IUPAC Name

N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJSRZLLFUQPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine

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